Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Overview
Description
“Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their broad range of chemical and biological properties . They are often used in the development of new drugs .
Synthesis Analysis
The synthesis of indole derivatives involves introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs . The choice of the carbonyl component of the Fischer reaction is generally not limited .Chemical Reactions Analysis
The chemical reactions involving indole derivatives often involve sequential coupling reactions initiated by C–H activation and aza-Michael addition . This leads to the formation of one C–C bond and one C–N bond .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-methyl-2,3-butadienoate, which is structurally similar to Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process occurs with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Photophysical Studies
Ethyl-4,5-dihydro-5-oxo-2-aryl-4-(arylmethylidene)-(1H)pyrrole-3-carboxylate exhibits interesting photophysical properties like E – Z photoisomerisation and fluorescence, which have been analyzed at room and low temperatures. These properties are relevant for applications in materials science, particularly in the development of novel dyes and sensors (Vyňuchal et al., 2008).
Indole Synthesis
Ethyl pyrrole-2-carboxylate, which shares structural similarity, has been utilized in a new strategy for indole synthesis. This strategy involves reacting it with compounds like succinic anhydride or 3-methoxycarbonylpropionyl chloride to obtain key intermediates for indole synthesis (Tani et al., 1996).
Chemical Reactions and Syntheses
Ethyl isocyanoacetate, related to the query compound, is involved in the Barton–Zard pyrrole synthesis, leading to unique pyrrolo[2,3-b]indole structures (Pelkey, Chang, & Gribble, 1996). Additionally, acid-catalyzed reactions involving ethyl 2-amino-1H-indole-3-carboxylates, which are structurally analogous, result in diverse products like pyrido- and pyrimido-indoles (Arigela et al., 2014).
Antitumor Activities
Compounds structurally related to Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, like ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, have demonstrated promising antitumor activities in vitro, indicating potential therapeutic applications (Hu et al., 2018).
Future Directions
properties
IUPAC Name |
ethyl 1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-18-14(17)16-8-7-13-11(9-16)10-5-3-4-6-12(10)15-13/h3-6,15H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPNWVKYAAVIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365109 | |
Record name | Ethyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate | |
CAS RN |
63277-54-3 | |
Record name | Ethyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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